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3-(Furan-3-yl)oxetan-3-amine

Cat. No.: B13223025
M. Wt: 139.15 g/mol
InChI Key: KHJMCYWXXZMLBZ-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, particularly oxetanes, have emerged as valuable building blocks in modern synthetic chemistry. acs.orgresearchgate.net Their utility stems from a combination of inherent ring strain and their ability to act as rigid, three-dimensional scaffolds.

The oxetane (B1205548) ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of epoxides (27.3 kcal/mol). beilstein-journals.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle. beilstein-journals.org For instance, the C-O-C bond angle in unsubstituted oxetane is approximately 90.2°. acs.org This inherent strain makes oxetanes susceptible to ring-opening reactions under various conditions, particularly with Lewis acid activation. beilstein-journals.orgresearchgate.net This reactivity can be harnessed by synthetic chemists to introduce functional groups and build molecular complexity. nih.gov While less reactive than epoxides, oxetanes are considerably more reactive than their larger five-membered tetrahydrofuran (B95107) counterparts. beilstein-journals.orgwikipedia.org

Beyond their reactivity, oxetanes serve as conformationally constrained scaffolds. acs.orgnih.gov The introduction of an oxetane ring into a molecule can lock its conformation, which is a crucial aspect in the design of biologically active compounds. acs.org This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. nih.gov Furthermore, the incorporation of oxetanes can favorably influence key physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.orgmdpi.com For example, oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. acs.orgmdpi.com

Role of Furan (B31954) Moieties in Organic and Heterocyclic Chemistry

The furan ring is a fundamental five-membered aromatic heterocycle that plays a vital role in organic and heterocyclic chemistry. Its unique electronic properties and reactivity patterns make it a versatile synthon for a wide range of chemical transformations. acs.org

Furan is an electron-rich aromatic system and is considerably more reactive than benzene (B151609) in electrophilic substitution reactions. edurev.inwikipedia.org This heightened reactivity is attributed to the electron-donating effect of the oxygen heteroatom. edurev.inscribd.com Furan readily undergoes reactions such as halogenation and nitration. edurev.instudysmarter.co.uk It can also participate as a diene in Diels-Alder reactions, a transformation that is less favorable for more aromatic heterocycles like pyrrole (B145914) and thiophene. acs.orgrsc.org The ability of furan to undergo dearomatization reactions under relatively mild conditions further expands its synthetic utility. acs.org

Furan exhibits aromatic character due to the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 6π-electron system that adheres to Hückel's rule. edurev.inwikipedia.orglibretexts.org However, its aromaticity is more modest compared to benzene, thiophene, and pyrrole, as reflected in its lower resonance energy. acs.orgwikipedia.org The electronegativity of the oxygen atom makes the furan ring electron-rich, influencing its reactivity towards electrophiles. scribd.com This electron-rich nature also allows furan to act as a nucleophile in certain reactions. scribd.com

Contextualization of the 3-(Furan-3-yl)oxetan-3-amine Scaffold

The chemical scaffold of this compound combines the distinct features of both the oxetane and furan rings. The oxetane moiety introduces a three-dimensional, conformationally restricted element with inherent reactivity due to ring strain. The furan ring provides an electron-rich aromatic system capable of participating in a variety of chemical transformations. The presence of a primary amine group at the 3-position of the oxetane ring offers a key point for further functionalization and derivatization.

The synthesis of related structures, such as 3-aryl-3-carboxylic acid derivatives of oxetane and azetidine, has been achieved through methods like the selective oxidative cleavage of a furan ring. researchgate.netacs.org Reductive amination of oxetan-3-one is a common method for introducing an amino group at the 3-position. thieme-connect.de The combination of these structural motifs in this compound suggests its potential as a versatile building block in drug discovery and materials science, offering opportunities to explore novel chemical space. researchgate.netmdpi.com

Overview of Oxetane-Substituted Amines in Chemical Space

Within the broader class of oxetane-containing compounds, oxetane-substituted amines, particularly 3-aminooxetanes, represent a critically important and widely used subclass in drug discovery. acs.orgnih.gov The placement of an amine group on the oxetane ring, especially at the 3-position, creates a building block that combines the beneficial properties of the oxetane with the versatile reactivity of an amine.

One of the most significant effects of the oxetane ring is its ability to modulate the basicity of an adjacent amine. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect that propagates through the short sigma-bond framework to the 3-position. nih.gov This results in a substantial reduction in the pKa of the amine, making it significantly less basic. For example, studies have shown that introducing an oxetane ring alpha to an amine can lower its pKaH by as much as 2.7 units. nih.gov This modulation is crucial in drug design, as controlling basicity can help reduce off-target effects, improve oral bioavailability, and lower the volume of distribution to avoid undesired accumulation in tissues. acs.org

The synthetic accessibility of building blocks like 3-aminooxetane and oxetan-3-one has made them popular starting materials in medicinal chemistry campaigns. acs.orgnih.gov 3-Aminooxetane is frequently used as a substrate in a variety of common chemical reactions, including amide couplings and reductive aminations, allowing for its straightforward incorporation into complex molecules. acs.org Furthermore, amino-oxetanes have found application as peptidomimetics, where the oxetane structure can enhance stability against enzymatic degradation while preserving biological activity. acs.org Analysis of oxetane-containing compounds in drug discovery pipelines reveals that a majority are amino-oxetanes, underscoring their strategic importance. nih.gov

Rationale for Research into Furan- and Oxetane-Fused Architectures

The strategic combination of furan and oxetane moieties into a single molecular architecture, as seen in this compound, is driven by a compelling scientific rationale. This approach seeks to synergize the distinct and complementary advantages of each heterocyclic system to create novel chemical entities with enhanced properties for drug discovery.

The core rationale is to merge the biological relevance of the furan ring with the physicochemical property-enhancing capabilities of the oxetane ring. The furan scaffold can serve as a "biologically active anchor," providing a known pharmacophore that can interact with specific biological targets like enzymes or receptors. ijabbr.com Simultaneously, the attached 3-aminooxetane group acts as a "physicochemical modulator." It introduces three-dimensionality, improves aqueous solubility, and fine-tunes basicity, all of which are critical for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.govnih.gov

Recent advances in synthetic chemistry have provided practical methods for creating such fused architectures. For instance, researchers have developed catalytic Friedel-Crafts reactions to couple oxetanols with arene nucleophiles, including furans. doi.org Another innovative strategy involves the mild oxidative cleavage of a furan ring that has been previously attached to an oxetane, yielding a carboxylic acid that can be further derivatized. researchgate.netacs.org These synthetic developments make the exploration of this combined chemical space more accessible, allowing chemists to systematically investigate how these two valuable motifs can work together to produce superior drug candidates. beilstein-journals.org By uniting the furan's biological potential with the oxetane's ability to confer favorable drug-like properties, researchers aim to access unexplored chemical space and develop next-generation therapeutics. nih.gov

Data Table for this compound

PropertyValue
Compound Name This compound
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES C1C(OC1)(C2=CC=CO2)N
Physical Description Predicted to be a liquid or low-melting solid at room temperature.
Solubility Expected to have improved aqueous solubility compared to a non-oxetane analogue due to the polar oxetane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B13223025 3-(Furan-3-yl)oxetan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(furan-3-yl)oxetan-3-amine

InChI

InChI=1S/C7H9NO2/c8-7(4-10-5-7)6-1-2-9-3-6/h1-3H,4-5,8H2

InChI Key

KHJMCYWXXZMLBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=COC=C2)N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Furan 3 Yl Oxetan 3 Amine

Oxetane (B1205548) Ring-Opening Reactions

The high ring strain of the oxetane ring is a primary driver of its reactivity, making it prone to nucleophilic attack and subsequent ring-opening. rsc.org This process relieves the strain and leads to the formation of more stable, open-chain structures.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the oxetane oxygen of 3-(furan-3-yl)oxetan-3-amine can be protonated, which significantly activates the ring towards nucleophilic attack. This protonation enhances the electrophilicity of the ring carbons, facilitating cleavage of a carbon-oxygen bond. The presence of an internal nucleophile, such as the amine group, can lead to intramolecular ring-opening, particularly in 3,3-disubstituted oxetanes under acidic conditions. acs.orgnih.gov The mechanism often involves the formation of a stabilized carbocation intermediate, especially at the more substituted carbon atom, which is then attacked by a nucleophile. magtech.com.cn The stability of this intermediate is a key factor in determining the regioselectivity of the ring-opening reaction. Lewis acids, such as BF₃·OEt₂, are also effective in promoting the ring-opening of oxetanes. researchgate.netrsc.org

The general mechanism for acid-catalyzed ring-opening can be summarized as follows:

Protonation of the oxetane oxygen.

Nucleophilic attack at one of the ring carbons.

Cleavage of the C-O bond, leading to the ring-opened product.

Nucleophilic Ring-Opening Reactions

The strained four-membered ring of oxetanes makes them electrophilic and thus susceptible to ring-opening by nucleophiles. rsc.org Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn However, the reactivity of the amine group in 3-aminooxetanes can be complex. While the amine itself is a nucleophile, its proximity to the oxetane ring in a 1,3-relationship generally inhibits self-destructive intra- or intermolecular ring-opening due to high energy barriers. rsc.orgrsc.org

This inherent stability allows 3-aminooxetanes to act as "1,3-amphoteric molecules," where the nucleophilic amine can react with an external electrophile, which in turn activates a species that can then attack and open the oxetane ring in a [3+2] annulation fashion. rsc.orgrsc.org Various nucleophiles, including amines, thiols, and carbon nucleophiles, have been employed in the ring-opening of oxetanes, often requiring activation by a Lewis or Brønsted acid. utexas.edursc.org For instance, silyl (B83357) ketene (B1206846) acetals have been shown to be effective soft carbon nucleophiles for the mild opening of oxetanes. researchgate.netresearchgate.net

A variety of nucleophiles can participate in these reactions, as detailed in the following table:

Nucleophile CategorySpecific ExamplesResulting Functional Group
Nitrogen Nucleophiles Primary and secondary amines, azides, nitrogen heterocycles. thieme-connect.debeilstein-journals.orgacs.orgnih.govAmino alcohols
Carbon Nucleophiles Organolithium reagents, Grignard reagents, organocuprates, silyl ketene acetals. researchgate.netresearchgate.netnih.govDiols with extended carbon chains
Oxygen Nucleophiles Alcohols, water (often under acidic conditions). magtech.com.cnDiols or ether-alcohols
Sulfur Nucleophiles Thiols, 2-mercaptobenzothiazoles. rsc.orgthieme.deThioether-alcohols
Halogen Nucleophiles Halide ions (in the presence of acid). magtech.com.cnHalo-alcohols

Electrophilic Ring-Opening Reactions

While less common than nucleophilic ring-opening, electrophilic attack on the oxetane ring can also lead to its cleavage. This typically involves the interaction of a strong electrophile with the oxetane oxygen, which can initiate a ring-expansion or rearrangement reaction. sioc-journal.cn For this compound, electrophilic attack is more likely to occur on the electron-rich furan (B31954) ring. However, strong electrophiles could potentially interact with the oxetane oxygen, leading to complex reaction pathways.

Stereochemical Implications of Ring-Opening Processes

The ring-opening of oxetanes often proceeds with well-defined stereochemistry. In many cases, nucleophilic attack occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. researchgate.netresearchgate.net However, the stereochemical outcome can be influenced by the reaction conditions. For example, the degree of inversion of configuration can be affected by the concentration of acid in the reaction medium. researchgate.net In acid-catalyzed reactions that proceed through a carbocation intermediate, a mixture of stereoisomers may be obtained. The stereospecific synthesis of substituted oxetanes allows for the study of their configuration and conformation, which is crucial for understanding the stereochemical course of their reactions. acs.orgacs.org

Ring-Opening for Synthesis of Functionalized Intermediates

The ring-opening of oxetanes, including 3-aminooxetanes, is a valuable strategy for the synthesis of highly functionalized acyclic molecules. nih.gov Specifically, the reaction provides a direct route to γ-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical agents. nih.govacs.orgunimi.it The ability to introduce a wide range of functional groups through the choice of nucleophile makes this a versatile method for generating diverse molecular scaffolds. beilstein-journals.orgnih.govthieme-connect.com The resulting functionalized intermediates can then be used in further synthetic transformations, highlighting the utility of oxetanes as building blocks in organic synthesis. nih.govbohrium.com

Reactivity of the Furan-3-yl Substituent

The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. chemicalbook.com Generally, electrophilic attack on furan occurs preferentially at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate. chemicalbook.commsu.edu However, the substituent at the C3 position will influence the regioselectivity of further substitutions.

Furan rings can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan acts as the diene. nih.govacs.orgrsc.orgnih.gov The aromaticity of furan makes it a relatively unreactive diene, and the Diels-Alder reaction is often reversible. nih.govnih.govrsc.org The presence of electron-withdrawing groups on the furan ring can facilitate the reaction. nih.gov Therefore, the oxetane-amine substituent at the 3-position will impact the viability and outcome of such cycloadditions.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is significantly more reactive towards electrophiles than benzene (B151609), allowing for substitutions to occur under mild conditions. pearson.com Electrophilic aromatic substitution (EAS) on the furan ring of this compound is anticipated to proceed preferentially at the C2 or C5 positions (alpha to the oxygen atom), which are the most nucleophilic sites. The presence of the 3-aminooxetan-3-yl substituent at the 3-position may exert a modest electronic and steric influence on the regioselectivity of these reactions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi-electron system of the furan ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.com Subsequent deprotonation restores the aromaticity of the furan ring. byjus.com

Common electrophilic aromatic substitution reactions applicable to the furan ring include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a mild Lewis acid or in a suitable solvent can introduce a halogen atom onto the furan ring. For instance, furan readily reacts with bromine to yield 2-bromofuran. pearson.com

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents. Due to the sensitivity of the furan ring to strong acids, milder conditions than those used for benzene are typically required. byjus.com

Sulfonation: The substitution with a sulfonic acid group (-SO₃H) is accomplished using a sulfonating agent, often sulfur trioxide (SO₃) in a complex with a base like pyridine. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation reactions can be performed, though the high reactivity of the furan ring can lead to polymerization with strong Lewis acids. Milder catalysts are therefore preferred. byjus.com

The electron-rich nature of the furan ring makes it highly susceptible to these electrophilic attacks. evitachem.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Furan Derivatives

Reaction TypeReagents and ConditionsProductReference
BrominationBr₂ in dioxane2-Bromofuran pearson.com
NitrationAcetyl nitrate2-Nitrofuran byjus.com
SulfonationSO₃/PyridineFuran-2-sulfonic acid byjus.com
Friedel-Crafts AcylationAcetic anhydride (B1165640), SnCl₄2-Acetylfuran byjus.com

Oxidation Reactions of the Furan Moiety

The furan ring in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Oxidative reactions can result in ring-opening, rearrangement, or the formation of other heterocyclic systems. researchgate.netthieme-connect.de

One of the most well-known oxidation reactions of furans is the Achmatowicz reaction . This process typically involves the oxidation of a furfuryl alcohol with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol (B129727), leading to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative. While the substrate is not a furfuryl alcohol, related oxidative transformations of the furan ring are plausible.

Oxidative cleavage of the furan ring is another important transformation. For instance, the oxidation of furan derivatives can lead to the formation of dicarbonyl compounds. mdpi.com A mild oxidative cleavage of furan rings has been utilized as a synthetic strategy to produce carboxylic acid building blocks. researchgate.netacs.org This approach highlights the utility of the furan ring as a masked carboxylic acid functionality.

The oxidation of furanyl amines can also lead to the formation of piperidine (B6355638) derivatives. researchgate.net

Table 2: Examples of Furan Oxidation Products

Starting Material TypeOxidizing AgentProduct TypeReference
Furfuryl alcoholsm-CPBA6-Hydroxy-2H-pyran-3(6H)-ones researchgate.netthieme-connect.de
Furan derivativesVariousDicarbonyl compounds mdpi.com
Furan derivativesMild oxidative cleavageCarboxylic acids researchgate.netacs.org
Furanyl aminesVariousPiperidines researchgate.net

Cycloaddition Reactions Involving the Furan Ring

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com However, the aromatic character of furan makes it a relatively unreactive diene compared to its non-aromatic counterparts. youtube.com To facilitate the reaction, electron-withdrawing groups on the dienophile are often necessary. youtube.com

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can be more favorable due to the increased probability of the reacting partners colliding in the correct orientation. youtube.compitt.edu In the context of this compound, if the amine were to be functionalized with a dienophile-containing tether, an intramolecular cycloaddition could potentially occur.

Furans can also participate in other types of cycloaddition reactions, such as [4+3] cycloadditions, to form seven-membered rings. nih.gov Photochemical [2+2] cycloadditions with alkenes are also known to occur, leading to the formation of bicyclic adducts.

Table 3: Representative Cycloaddition Reactions of Furan Derivatives

Reaction TypeReactant PartnerProduct TypeReference
Diels-Alder ([4+2] Cycloaddition)Maleic anhydrideCyclohexene derivative youtube.com
[4+3] CycloadditionCarbonyl ene-yne (with Zn catalyst)Cyclohepta[b]furan nih.gov
[2+2] Photochemical CycloadditionEthylene (UV light)Tricyclic oxetane derivative

Transformations Involving the Amine Group

The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the primary amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation involves the reaction with acyl halides, anhydrides, or carboxylic acids (often activated with a coupling agent). This reaction is a common method for protecting the amine group or for introducing specific acyl moieties. The resulting amides are generally stable and can significantly influence the biological activity and physicochemical properties of the parent molecule. The reactivity of amides can be influenced by the degree of twist in the amide bond, which can be affected by bulky substituents. nih.gov

Sulfonylation is the reaction of the amine with a sulfonyl halide, typically in the presence of a base, to yield a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry.

Table 4: General Acylation and Sulfonylation of Primary Amines

Reaction TypeReagentFunctional Group Formed
AcylationAcyl chloride (R-COCl)Amide (R-CONH-)
AcylationCarboxylic anhydride ((RCO)₂O)Amide (R-CONH-)
SulfonylationSulfonyl chloride (R-SO₂Cl)Sulfonamide (R-SO₂NH-)

Alkylation Reactions

The amine group can be alkylated through nucleophilic substitution reactions with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A notable reaction relevant to the oxetane moiety is the lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols, which proceeds through an SN1 mechanism involving an oxetane-carbocation intermediate. d-nb.info While this reaction involves an alcohol, it suggests that the 3-amino-3-furyl-oxetane could potentially be formed from a corresponding oxetanol precursor or that the oxetane ring might participate in reactions involving carbocationic intermediates. The introduction of alkyl groups can also be achieved via photoredox-catalyzed decarboxylative alkylation of related 3-aryl-oxetane carboxylic acids. acs.org

Cross-Coupling Reactions at the Amine Nitrogen

Modern synthetic methods allow for the formation of carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an amine with an aryl or vinyl halide or triflate. wikipedia.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose.

While direct cross-coupling on the amine nitrogen of this compound is plausible, examples from the literature often involve related systems. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed on brominated pyrazole-azetidine hybrids to diversify the heterocyclic core. mdpi.com This suggests that if the furan ring of the target molecule were halogenated, it could undergo cross-coupling. Furthermore, cross-coupling reactions can be used to introduce the oxetane motif itself. thieme-connect.de

Interplay of Ring Strain and Substituent Effects on Reactivity

The chemical behavior of this compound is dictated by a complex interplay between the inherent ring strain of the oxetane core and the electronic and steric effects of the furan-3-yl and amino substituents. The four-membered oxetane ring possesses significant strain energy, estimated to be around 106 kJ/mol, which is comparable to that of epoxides (112 kJ/mol) and substantially higher than that of tetrahydrofuran (B95107) (25 kJ/mol). doi.orgbeilstein-journals.orgthieme-connect.denih.gov This ring strain is a primary driver of its reactivity, rendering the molecule susceptible to ring-opening reactions under conditions that would not affect less strained ethers. doi.orgthieme-connect.dersc.orgnih.govacs.org

The stability and reactivity of the oxetane ring are highly dependent on its substitution pattern. doi.orgnih.govacs.org In the case of this compound, the presence of two substituents at the C3 position provides a degree of steric shielding to the ether oxygen and the C-O σ* antibonding orbitals. doi.orgnih.govresearchgate.net This 3,3-disubstitution pattern generally enhances the kinetic stability of the oxetane ring compared to monosubstituted analogs, making it less prone to spontaneous or facile ring-opening. doi.orgnih.govacs.org However, the ring remains the most labile part of the molecule, and its opening is a key transformation pathway.

The furan ring, as an electron-rich aromatic heterocycle, exerts a significant electronic influence on the reactivity of the molecule. ontosight.aiwikipedia.org Its aromatic character is modest compared to benzene, and it behaves as an electron-donating group, which can stabilize adjacent positive charges or radical intermediates through resonance. wikipedia.orgpearson.com This property is crucial in reactions that proceed via carbocationic or radical pathways at the C3 position. For instance, in acid-catalyzed reactions, the furan ring can stabilize a tertiary carbocation formed upon protonation of the oxetane oxygen and subsequent C-O bond cleavage. beilstein-journals.orgnih.gov

The interplay of these factors—ring strain, steric hindrance from 3,3-disubstitution, the electron-donating nature of the furan ring, and the nucleophilicity of the amino group—governs the specific chemical transformations that this compound undergoes. For example, while the 3,3-disubstitution provides stability, the presence of an internal nucleophile (the amino group) and an activating group (the furan ring) can facilitate ring-opening under specific, often acidic, conditions. nih.gov Computational studies on related 3-aryl-3-carboxylic acid oxetanes have shown that the strained ring leads to a less stable and more π-delocalized benzylic radical, which can favor certain reaction pathways over others, a principle that can be extended to the furan-substituted analog. nih.govacs.orgresearchgate.net

Detailed research findings on the reactivity of analogous 3-aryl-3-aminooxetanes have highlighted several key reaction pathways, which are summarized in the table below. These findings provide a framework for understanding the expected reactivity of this compound.

Reaction TypeConditionsKey IntermediatesGeneral Outcome for 3-Aryl-3-AminooxetanesPostulated Role of Furan-3-yl Group
Acid-Catalyzed Ring OpeningBrønsted or Lewis acids acs.orgbeilstein-journals.orgOxonium ion, tertiary carbocation stabilized by the aryl group beilstein-journals.orgnih.govFormation of diols or other ring-opened products via nucleophilic attack. acs.orglibretexts.org The regiochemistry is directed by the stability of the carbocation at C3. libretexts.orgThe electron-rich furan ring is expected to effectively stabilize the C3 carbocation, facilitating the ring-opening process. ontosight.aiwikipedia.org
[3+2] AnnulationsWith polarized π-systems (e.g., isothiocyanates, CO₂) with or without a catalyst rsc.orgrsc.orgZwitterionic intermediates rsc.orgActs as a 1,3-amphoteric molecule to form five-membered heterocyclic rings such as oxazolidinones. rsc.orgrsc.orgThe electronic properties of the furan ring can influence the nucleophilicity of the amino group and the stability of the intermediates, potentially affecting reaction rates and yields.
Photoredox/Nickel Cross-CouplingFrom the corresponding amino acid with a photoredox catalyst and a nickel catalyst beilstein-journals.orgTertiary radical at C3 beilstein-journals.orgnih.govFormation of 3-aryl-3-aminooxetanes from their carboxylic acid precursors. beilstein-journals.orgThe furan ring can stabilize the tertiary radical intermediate through resonance delocalization, influencing the efficiency of the coupling reaction. nih.govresearchgate.net
Defluorosulfonylative CouplingCoupling of oxetane sulfonyl fluorides with amines doi.orgbeilstein-journals.orgOxetane carbocation via an SN1 mechanism doi.orgbeilstein-journals.orgA robust method for the synthesis of 3-aryl-3-aminooxetanes, mimicking an amide bond formation. doi.orgbeilstein-journals.orgThe furan ring's ability to stabilize the carbocation intermediate is crucial for the viability of this SN1 pathway. doi.orgbeilstein-journals.org

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm the constitution and connectivity of 3-(Furan-3-yl)oxetan-3-amine.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the oxetane (B1205548) ring, and the amine group.

Furan Protons: The 3-substituted furan ring would give rise to three signals in the aromatic region (typically δ 6.0-8.0 ppm). The proton at the C2 position is expected to be the most deshielded, appearing as a characteristic singlet or a narrow triplet. The protons at the C4 and C5 positions would appear as distinct multiplets, with their specific splitting patterns determined by their coupling to each other.

Oxetane Protons: The two methylene (B1212753) (CH₂) groups of the oxetane ring are diastereotopic due to the adjacent C3 chiral center. Consequently, they would appear as four distinct proton signals, likely forming two pairs of complex multiplets (AB systems). These signals are typically found in the range of δ 4.0-5.0 ppm.

Amine Protons: The protons of the primary amine (NH₂) group would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 (Furan) ~7.5 s
H-5 (Furan) ~7.4 t
H-4 (Furan) ~6.4 dd
-CH₂- (Oxetane) 4.5 - 4.9 m
-NH₂ (Amine) 1.5 - 3.0 br s

This table is illustrative and contains predicted values.

Carbon-13 NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical environment. For this compound, a total of seven distinct carbon signals would be expected.

Furan Carbons: Four signals corresponding to the furan ring carbons. Two of these would be in the aromatic C-H region (typically δ 105-145 ppm), and two would be quaternary carbons (C3 and the oxygen-bound C).

Oxetane Carbons: Three signals for the oxetane ring. The quaternary carbon at C3, bonded to both the furan ring and the amine group, would have a characteristic chemical shift. The two methylene carbons (-CH₂O-) would appear in the typical range for ethers (δ 70-85 ppm).

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Furan) ~140
C5 (Furan) ~143
C4 (Furan) ~110
C3 (Furan) ~125
C3 (Oxetane) ~60
-CH₂- (Oxetane) ~78

This table is illustrative and contains predicted values.

To further probe specific heteroatoms, specialized NMR techniques can be employed.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR would provide direct evidence for the nitrogen atom of the amine group. The chemical shift would confirm its electronic environment and oxidation state.

¹⁹F NMR: This technique would not be applicable to the parent compound. However, for potential fluorinated derivatives, which are common in medicinal chemistry, ¹⁹F NMR is a highly sensitive and informative technique for confirming the presence and environment of fluorine atoms.

2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm which protons are coupled to each other. Key correlations would be observed between the adjacent protons on the furan ring (H4 and H5) and, importantly, between the geminal and vicinal protons of the diastereotopic methylene groups in the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the signals in the ¹H and ¹³C spectra to specific C-H units in both the furan and oxetane rings.

Hypothetical Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C)
H-2 (Furan) C3 (Furan), C4 (Furan), C3 (Oxetane)
H-4 (Furan) C2 (Furan), C3 (Furan), C5 (Furan), C3 (Oxetane)
-CH₂- (Oxetane) C3 (Oxetane), other -CH₂- (Oxetane)

This table is illustrative and highlights key expected correlations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 5 ppm), the elemental composition can be determined without ambiguity. For this compound, HRMS would be used to verify its molecular formula of C₇H₉NO.

Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Found (m/z) Elemental Formula
[M+H]⁺ 140.0706 (Hypothetical value) C₇H₁₀NO⁺

This table is illustrative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the C-O-C stretches of the oxetane and furan rings, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=C Stretch (furan)1500-1600
C-O-C Stretch (oxetane/furan)1000-1300
C-N Stretch (amine)1000-1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of the compound of sufficient size and quality is required.

The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density distribution within the crystal. This information is then used to build a model of the molecule's structure, including bond lengths, bond angles, and torsion angles.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

UV-Vis and Diode-Array Detectors (DAD): The furan ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV-Vis or DAD detector can be used for its detection. A DAD provides the additional advantage of acquiring a full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Fluorescence Detector (FLD): While the native fluorescence of this compound may be weak, a derivatization step with a fluorescent tag could be employed to enhance its detectability with a fluorescence detector (FLD), which offers very high sensitivity and selectivity.

Table 2: HPLC Method Parameters for Analysis of this compound

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile (B52724)/water gradient
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV-Vis at 254 nm or DAD

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). nih.gov This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. nih.gov For a compound like this compound, UPLC is an ideal technique for purity assessment, stability studies, and quantification.

Detailed Research Findings:

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methodologies can be effectively developed based on established analyses of structurally related compounds, namely furan derivatives and aromatic amines. nih.govlcms.czwaters.com

Reversed-phase UPLC is the most common approach. A typical UPLC method would involve a sub-2 µm C18 stationary phase, which provides excellent retention and selectivity for moderately polar compounds. The mobile phase would likely consist of a gradient elution using water and an organic modifier like acetonitrile or methanol (B129727). lcms.czacs.org To ensure good peak shape and sensitivity, especially for the basic amine functionality, an additive such as formic acid or ammonium (B1175870) acetate (B1210297) is often included in the mobile phase. lcms.czwaters.com

Detection is typically achieved using a Photodiode Array (PDA) detector, which can provide spectral information across a range of wavelengths, or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. nih.govlcms.cz A UPLC-MS method would be particularly powerful, providing not only retention time data but also mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the main peak and any impurities. nih.gov The analysis time for such a method is generally short, often under 10 minutes, highlighting the high-throughput capabilities of UPLC. lcms.czwaters.com

Below is a hypothetical, yet representative, UPLC method for the analysis of this compound.

Table 1: Representative UPLC Method Parameters for this compound Analysis

Parameter Condition
Instrument ACQUITY UPLC H-Class System or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1.0 µL
Detection PDA at 254 nm or MS (ESI+)
Run Time 8 minutes

| Gradient | 5% B to 95% B over 6 minutes, hold for 1 min, re-equilibrate |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C3 position of the oxetane ring, it exists as a pair of enantiomers. In many pharmaceutical and biological contexts, enantiomers can exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Detailed Research Findings:

The separation of enantiomers is achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are highly effective. yakhak.org Columns like Chiralpak® and Chiralcel® are industry standards for this type of separation. yakhak.org

The choice of mobile phase is critical for achieving enantioseparation. In normal-phase chiral chromatography, which is often successful for amines, the mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). yakhak.org Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and reduce tailing by blocking active sites on the silica support.

Alternatively, reversed-phase or polar organic modes can be employed. For reversed-phase chiral chromatography, mixtures of water or buffers with acetonitrile or methanol are used. The addition of acidic or basic modifiers can significantly influence the separation. nih.gov

The development of a successful chiral separation often requires screening different CSPs and mobile phase compositions to find the optimal conditions that provide baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Below is a table outlining a potential chiral HPLC method for the enantiomeric purity assessment of this compound, based on methods for analogous chiral amines. yakhak.orgnih.gov

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

Parameter Condition
Instrument HPLC or UPLC system
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection | UV at 220 nm or 254 nm |

This method would allow for the accurate determination of the ratio of the two enantiomers of this compound, which is a critical quality attribute for its potential use in regulated applications.

Computational and Theoretical Studies of 3 Furan 3 Yl Oxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Furan-3-yl)oxetan-3-amine, these calculations can reveal the distribution of electrons, the nature of chemical bonds, and the molecule's preferred three-dimensional shape.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable geometric arrangement of atoms (energy minimization) by exploring the molecule's potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

These calculations would reveal key structural parameters. The oxetane (B1205548) ring is known to be puckered, not planar, to relieve ring strain. DFT can quantify this puckering angle. Furthermore, the theory can provide insights into the electronic properties, such as the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Table 1: Representative DFT-Calculated Structural Parameters for Parent Heterocycles This table presents typical calculated values for the unsubstituted parent rings to illustrate the data obtained from DFT calculations. The actual values for this compound would be influenced by the substituents.

ParameterOxetaneFuran (B31954)
Bond Lengths (Å)
C-O1.461.36
C-C1.531.43 (C-C) / 1.35 (C=C)
**Bond Angles (°) **
C-O-C90.2106.6
C-C-O92.0110.6
C-C-C84.8106.1

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the energetic profiles of chemical reactions, allowing for the identification of intermediates and transition states. This provides a deep understanding of reaction feasibility and selectivity.

The strained four-membered ring of oxetane is prone to ring-opening reactions under various conditions. Computational modeling can be used to characterize the transition states of these reactions, which represent the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactant and the transition state), the rate of the reaction can be predicted.

For unsymmetrical oxetanes, the key question is regioselectivity: which C-O bond breaks? This is influenced by both steric and electronic effects.

Nucleophilic attack: Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom.

Acid-catalyzed opening: Under acidic conditions, the oxygen is protonated, and weak nucleophiles attack the more substituted carbon atom that can better stabilize the developing positive charge.

Computational studies can model these different scenarios for this compound, predicting the preferred site of attack and the structure of the transition state for each pathway.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. While this describes the formation of oxetanes, computational analysis of the reverse reaction or related pathways involving the furan ring is also relevant. Furans can participate as the alkene component in this reaction.

Theoretical studies of the Paternò-Büchi reaction mechanism indicate that it often proceeds through an excited triplet state of the carbonyl compound, leading to the formation of a 1,4-biradical intermediate. The stability of different possible biradical intermediates determines the regioselectivity and stereoselectivity of the reaction. Computational modeling can be used to:

Calculate the energies of the potential triplet biradical intermediates.

Explain the observed stereoselectivity by analyzing secondary orbital interactions in the transition state leading to the product.

Map the intersystem crossing from the triplet to the singlet biradical, which is necessary before the final ring closure can occur.

Conformational Analysis and Flexibility of the Oxetane and Furan Rings

The oxetane ring is not flat but exists in a puckered conformation to minimize eclipsing strain and angle strain. The degree of puckering can be influenced by the substituents. Computational studies have shown that the oxetane can act as a "conformational lock," rigidifying the structure of a larger molecule.

Table 2: Summary of Computational Approaches and Insights

Computational MethodTarget of StudyKey Insights
Density Functional Theory (DFT) Molecular Geometry & EnergyProvides optimized bond lengths, angles, puckering of the oxetane ring, and electronic properties (HOMO/LUMO).
Ab Initio Methods High-Accuracy Energy & StructureRefines energetic calculations, benchmarks DFT results, and assesses electronic effects like ring stability.
Transition State Searching Oxetane Ring-OpeningDetermines activation energies and predicts regioselectivity based on steric and electronic factors.
Reaction Pathway Modeling Paternò-Büchi ReactionElucidates the role of biradical intermediates and explains observed stereochemical outcomes.
Conformational Searching Ring Flexibility & RotationIdentifies stable rotamers and quantifies the energy barriers for rotation around the furan-oxetane bond.

Molecular Dynamics Simulations for Dynamic Behavior

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique is a powerful tool for understanding the dynamic behavior of molecules. MD simulations calculate the time-dependent behavior of a molecular system, providing insights into its structure, dynamics, and thermodynamics. For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic nature.

One of the primary applications would be to study the conformational landscape of the molecule. The furan and oxetane rings, connected by a single bond, can exhibit rotational flexibility. MD simulations could map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Furthermore, MD simulations can reveal the intricate interplay of intra- and intermolecular interactions. For instance, the amine group on the oxetane ring can form hydrogen bonds, and the simulation could predict the stability and dynamics of these bonds with solvent molecules or potential biological targets. The puckering of the oxetane ring, a characteristic feature of four-membered rings, can also be studied. While unsubstituted oxetane has a small puckering angle, substitution can lead to more puckered conformations to alleviate eclipsing interactions. MD simulations would allow for the dynamic study of this puckering behavior in this compound.

In the context of drug discovery, where furan and oxetane motifs are of growing interest, MD simulations are often employed to study the binding of a ligand to its protein target. nih.gov If this compound were to be investigated as a potential bioactive compound, MD simulations could model its interaction with a receptor's binding site, providing information on the stability of the complex and the key interactions driving the binding event.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is an essential tool for chemical structure elucidation and verification. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. Although specific predicted NMR data for this compound is not available, the general approach for such a prediction is well-established.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts with reasonable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches implemented within DFT for this purpose. This method has been successfully applied to calculate the chemical shifts of furan and its derivatives. globalresearchonline.net

For this compound, a computational study would first involve optimizing the molecular geometry at a chosen level of theory and basis set. Following this, the NMR shielding tensors for each nucleus (¹H and ¹³C) would be calculated using the GIAO method. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted NMR spectrum can then be compared with an experimentally obtained spectrum to confirm the chemical structure. Such a computational approach can be invaluable in assigning specific peaks in the spectrum to the corresponding atoms in the molecule, which can sometimes be challenging for complex structures based on experimental data alone. Moreover, theoretical calculations can help in understanding the electronic effects of the furan and oxetane rings on the chemical shifts of the various nuclei within the molecule.

While a definitive data table of predicted NMR chemical shifts for this compound cannot be provided due to the absence of specific studies, the table below illustrates the type of data that would be generated from such a computational investigation.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Furan C2Data not availableData not available
Furan C3Data not available-
Furan C4Data not availableData not available
Furan C5Data not availableData not available
Oxetane C2Data not availableData not available
Oxetane C3Data not available-
Oxetane C4Data not availableData not available
Amine NH₂-Data not available

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Complex Oxetane (B1205548) Derivatives

The synthesis of oxetanes, particularly those with multiple substituents and defined stereochemistry, remains a challenge due to the inherent ring strain of the four-membered ether. acs.orgacs.org Future research will likely focus on developing more efficient and highly stereoselective methods to access complex derivatives of 3-(Furan-3-yl)oxetan-3-amine.

Key areas for advancement include:

Enantioselective Desymmetrization : This strategy has been identified as a powerful tool for creating molecular complexity from prochiral oxetanes. nih.gov Future methods could adapt Lewis acid, Brønsted acid, or transition metal catalysis to achieve the desymmetrization of precursors to the title compound, allowing for precise control over the stereocenter at the C3 position. nih.gov

Novel Cyclization Strategies : While intramolecular C–O bond formation via Williamson etherification is a common method for synthesizing the oxetane ring, it often requires harsh conditions with strong bases. acs.orgbeilstein-journals.org Research into alternative C–C bond-forming cyclizations or ring expansions of epoxides or ring contractions of larger heterocycles could provide milder and more versatile routes. beilstein-journals.orgnih.gov For instance, the use of sulfur ylides to expand epoxides into oxetanes is a promising strategy. beilstein-journals.orgillinois.edu

Photochemical Methods : The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, is a classic method for oxetane synthesis. beilstein-journals.orgnih.gov Recent advancements using visible light and photosensitizers could be adapted for the synthesis of the oxetane-furan scaffold, potentially offering unique regio- and stereoselectivity. beilstein-journals.org

Progress in these areas will facilitate the creation of libraries of stereochemically pure analogues of this compound, which is crucial for probing structure-activity relationships in biological systems.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgspringernature.com These computational tools can be applied to the this compound scaffold to explore a vast chemical space and design novel molecules with optimized properties. frontiersin.orgnih.gov

Future applications of AI/ML include:

Generative Models : Deep learning models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. nih.govresearchgate.net These models can be tailored to produce new derivatives based on the oxetane-furan-amine core, focusing on molecules with desirable predicted biological activities and physicochemical properties. researchgate.netdigitellinc.com

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds. nih.govslideshare.net This allows for the in-silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. frontiersin.orgportlandpress.com

Multi-Objective Optimization : Drug design often involves balancing multiple, often competing, objectives such as potency, selectivity, and metabolic stability. Reinforcement learning and other AI techniques can be used to navigate this complex landscape and identify compounds that represent the best compromise of these properties. nih.govslideshare.net

By integrating AI and ML, researchers can more efficiently navigate the chemical space around the this compound scaffold, reducing the time and cost associated with identifying lead compounds. frontiersin.orgnih.gov

Exploration of Novel Reactivity Patterns for Oxetane-Furan-Amine Systems

The combination of a strained oxetane, an electron-rich furan (B31954), and a nucleophilic amine within one molecule suggests a rich and underexplored reactive potential. The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, which can be a valuable pathway for further synthetic transformations. acs.orgresearchgate.net

Future research could explore:

Lewis Acid-Catalyzed Ring Opening : Activation of the oxetane oxygen with a Lewis acid can facilitate nucleophilic attack, leading to 1,3-difunctionalized acyclic compounds. researchgate.net Investigating the regioselectivity of this opening with various nucleophiles could provide access to a diverse range of complex structures. The outcome of these reactions can be influenced by the substitution pattern on the oxetane ring. researchgate.netacs.org

Intramolecular Reactions : The proximity of the furan ring and the primary amine to the oxetane could enable novel intramolecular cyclization or rearrangement reactions under specific conditions. For example, activation of the oxetane could be followed by an intramolecular attack from the furan ring or the amine, leading to more complex polycyclic systems.

Furan Moiety Transformations : The furan ring itself is a versatile heterocycle that can participate in various reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and oxidative cleavage. acs.org Exploring these transformations in the context of the full molecule could yield derivatives with significantly altered shapes and properties.

Understanding these reactivity patterns will not only expand the synthetic utility of the this compound scaffold but also provide insights into its potential metabolic pathways.

Development of Advanced Analytical Techniques for Low-Concentration Detection

As derivatives of this compound are explored for biological applications, the need for highly sensitive and specific analytical methods to detect and quantify them at low concentrations in complex biological matrices becomes critical. ncsu.edu

Future developments in this area should focus on:

Chromatography-Mass Spectrometry Coupling : Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are powerful tools for trace analysis. ncsu.eduthepharmajournal.comiltusa.com Method development would involve optimizing separation conditions and mass spectrometric parameters for high sensitivity and specificity, potentially reaching sub-ppb detection limits. nih.gov

Advanced Sample Preparation : The complexity of biological samples (e.g., plasma, tissue) necessitates efficient sample cleanup and enrichment. nih.gov The development of tailored solid-phase extraction (SPE) or solid-phase microextraction (SPME) protocols could significantly improve recovery and reduce matrix effects, leading to more accurate quantification. ncsu.edunih.gov

Hyphenated and Novel Techniques : Emerging techniques that combine multiple analytical dimensions, such as liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS), could provide enhanced separation and identification capabilities, which is particularly useful for distinguishing between closely related isomers or metabolites. mdpi.com

These advanced analytical methods are essential for pharmacokinetic studies, metabolism profiling, and environmental monitoring, providing the data needed to assess the viability of these compounds as therapeutic agents or probes.

Analytical TechniqueAbbreviationTypical Application
High-Performance Liquid ChromatographyHPLCSeparation of non-volatile compounds in liquid samples. iltusa.com
Gas ChromatographyGCSeparation of volatile and thermally stable compounds. iltusa.com
Mass SpectrometryMSDetection and identification of compounds by mass-to-charge ratio. thepharmajournal.com
Solid-Phase ExtractionSPESample preparation for cleanup and concentration of analytes. ncsu.edu

Design of Next-Generation Chemical Probes for Cellular Studies

Small-molecule fluorescent probes are indispensable tools for visualizing and understanding dynamic biological processes within living cells. nih.govacs.org The this compound scaffold provides a foundation for the rational design of next-generation chemical probes.

Design strategies could include:

Fluorophore Conjugation : The primary amine group serves as a convenient handle for attaching a variety of fluorophores through stable amide bond formation. The choice of fluorophore (e.g., coumarin, fluorescein) would allow for tuning of photophysical properties like excitation and emission wavelengths. nih.govacs.org

Environment-Sensing Probes : By incorporating environmentally sensitive fluorophores, probes can be designed to report on specific parameters of the cellular microenvironment, such as polarity, viscosity, or pH. acs.orgacs.org The interaction of the oxetane or furan moieties with their local environment could modulate the fluorophore's signal, providing a readout of subcellular conditions.

Targeted Probes : The scaffold can be further modified by introducing a recognition motif that directs the probe to a specific organelle or biomolecule. nih.gov This would enable the targeted study of biological processes with high spatiotemporal resolution. mdpi.com Click chemistry, for example, can be used to attach tags that allow for the visualization and enrichment of adducted cellular targets. nih.gov

The development of such probes would allow researchers to leverage the unique properties of the oxetane-furan-amine core to interrogate complex biological systems and potentially identify new therapeutic targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.